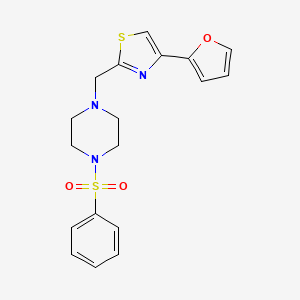

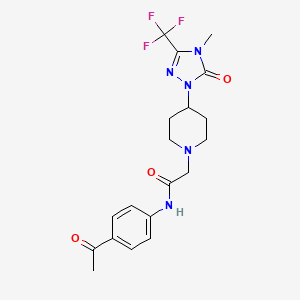

![molecular formula C14H7ClF3N3OS B2875716 N-[4-氯-3-(三氟甲基)苯基]-1,2,3-苯并噻二唑-6-甲酰胺 CAS No. 951899-78-8](/img/structure/B2875716.png)

N-[4-氯-3-(三氟甲基)苯基]-1,2,3-苯并噻二唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of various urea derivatives. For instance, it can be used to synthesize trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea . These urea derivatives have potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of therapeutic agents. It has been used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea , which may have applications in antiviral or anticancer drug development .

Analgesic Research

The compound has been explored for its analgesic properties. Research into analogs of this compound could lead to the development of new pain management medications .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are investigated for their potential use as pesticides or herbicides. The trifluoromethyl group, in particular, is known for its bioactivity, making it a valuable moiety in the design of agrochemicals .

Material Science

In material science, this compound can be used to modify surfaces or create new polymers with specific properties, such as increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

As an analytical reagent, this compound could be employed in the development of new detection methods for various biological or chemical substances. Its unique structure allows for the creation of specific binding sites in sensors or assays .

作用机制

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression by controlling the acetylation of histones, which can influence the transcriptional activity of DNA.

Mode of Action

The compound selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity . This interaction results in changes in the acetylation status of histones, thereby influencing the transcriptional activity of genes.

Biochemical Pathways

The activation of p300 HAT activity affects the chromatin remodeling process , a key biochemical pathway that regulates gene expression . By altering the acetylation status of histones, the compound can influence the structure of chromatin and thereby control the accessibility of the DNA to the transcription machinery. This can lead to changes in gene expression and have downstream effects on various cellular processes.

Result of Action

The activation of p300 HAT activity by the compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For instance, it has been suggested that some derivatives of the compound may have analgesic effects .

属性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3OS/c15-10-3-2-8(6-9(10)14(16,17)18)19-13(22)7-1-4-11-12(5-7)23-21-20-11/h1-6H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGLEZCDQNJNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)SN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

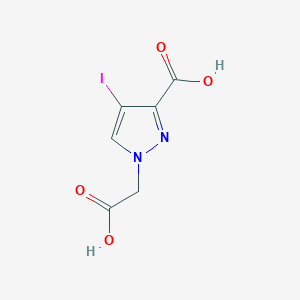

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)

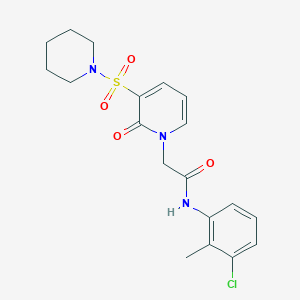

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)

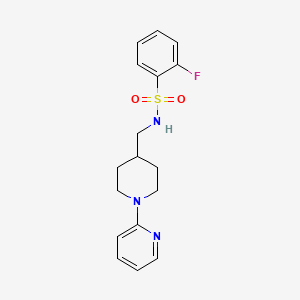

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)

![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol](/img/structure/B2875642.png)

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)